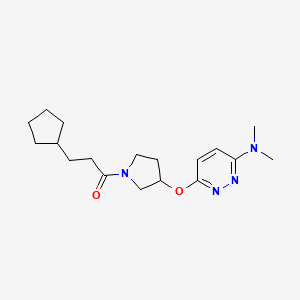
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a cyclopentyl group attached to the nitrogen atom of the benzamide and a thiazol-2-yloxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea in ethanol, resulting in the formation of the thiazole core.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-hydroxybenzamide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamide derivatives
科学的研究の応用
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: The compound is studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
N-cyclopentyl-4-bromobenzamide: Similar structure but with a bromine atom instead of the thiazole ring.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Compounds with similar thiazole and benzamide moieties but different substituents.
Uniqueness
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide is unique due to the presence of both the cyclopentyl and thiazol-2-yloxy groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-12-3-1-2-4-12)11-5-7-13(8-6-11)19-15-16-9-10-20-15/h5-10,12H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMLWIMVQGQEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one](/img/structure/B2645902.png)
![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
![N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide](/img/structure/B2645914.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)


